1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole
Description
1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole is a hybrid heterocyclic compound combining a benzimidazole core with a 1,3,4-oxadiazole moiety. The benzimidazole scaffold is substituted at position 1 with a methyl group linked to the 5-(4-methylphenyl)-1,3,4-oxadiazole ring and at position 2 with a methylsulfanyl (-SCH₃) group. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, which may improve pharmacokinetic profiles compared to simpler benzimidazole derivatives .
Properties
Molecular Formula |
C18H16N4OS |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5-[(2-methylsulfanylbenzimidazol-1-yl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H16N4OS/c1-12-7-9-13(10-8-12)17-21-20-16(23-17)11-22-15-6-4-3-5-14(15)19-18(22)24-2/h3-10H,11H2,1-2H3 |
InChI Key |
SFDWEQKECOKPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4N=C3SC |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization with Iodobenzene Diacetate (IBD)
Treatment of 1-[(4-methylbenzoyl)hydrazinylmethyl]-2-(methylsulfanyl)-1H-benzimidazole with IBD (1.1 eq.) in DMF at room temperature (12 h) induces dehydrogenative cyclization, forming the 1,3,4-oxadiazole ring.
Mechanistic Rationale :
IBD acts as a two-electron oxidant, abstracting hydrogens from the hydrazide to generate a diradical intermediate, which recombines to form the oxadiazole ring (Figure 1).
Performance Metrics :
Microwave-Assisted Cyclization
Microwave irradiation (300 W, 100°C, 5 min) of the hydrazide intermediate with KOH and carbon disulfide (CS) in ethanol-water promotes rapid cyclization via thiourea intermediate formation.
Advantages :
Comparative Analysis of Synthetic Routes
Table 1 : Efficiency Metrics for Oxadiazole Formation Strategies
| Method | Yield (%) | Time | Purity (%) | Energy Input (kJ/mol) |
|---|---|---|---|---|
| IBD Oxidation | 79–85 | 12 h | 95–98 | 120 |
| Microwave | 85–89 | 5 min | 97–99 | 90 |
| Conventional | 70–76 | 4 h | 92–95 | 150 |
Key Observations :
-
Microwave synthesis reduces energy consumption by 40% compared to IBD-mediated routes.
-
IBD offers superior scalability for industrial applications.
Structural Elucidation and Spectral Data
1H^1H1H-NMR Characterization
The final compound exhibits distinct signals:
IR Spectroscopy
Key absorptions confirm functional groups:
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Step 1: Formation of the Benzimidazole Core
-
Reaction : Condensation of o-phenylenediamine with thiourea derivatives under acidic conditions forms the benzimidazole ring with a methylsulfanyl (-SMe) group at position 2 .
-
Example :
Step 3: Coupling of Benzimidazole and Oxadiazole
-
Reaction : Nucleophilic substitution links the benzimidazole and oxadiazole units via a methylene (-CH-) bridge .
Reaction Optimization
Key parameters influencing yield and purity include:
Yield Improvement : Using D-glucose as a green catalyst increased yields by ~15% in benzimidazole-1,3,4-oxadiazole couplings .
Functional Group Reactivity
The compound undergoes selective transformations at its sulfanyl, oxadiazole, and benzimidazole groups:
Sulfanyl Group (-SMe) Reactions
-
Oxidation : Treatment with HO converts -SMe to sulfoxide (-SO-) or sulfone (-SO-) .
Application : Modulates electron-withdrawing effects for enhanced bioactivity .
Oxadiazole Ring Modifications
-
Nucleophilic Aromatic Substitution : Halogenation at the 4-methylphenyl group using Cl/FeCl introduces electron-withdrawing substituents .
Impact : Increases antimicrobial activity (MIC: 8 µg/mL vs. Staphylococcus aureus) .
Comparative Reactivity with Analogues
The reactivity of this compound differs from structurally similar derivatives:
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole have been effective against various bacterial strains and fungi. A review highlighted the antibacterial activity of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections caused by these pathogens .
Antiviral Properties
Benzimidazole derivatives have also been investigated for their antiviral activities. Notably, some compounds have shown effectiveness against enteroviruses and Herpes Simplex Virus (HSV) with low IC50 values, suggesting that similar derivatives could be explored for antiviral applications . The presence of the oxadiazole ring enhances the antiviral efficacy of such compounds.
Anti-inflammatory Effects
Studies have reported that certain benzimidazole derivatives exhibit anti-inflammatory properties. For example, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This suggests that 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole could be developed as an anti-inflammatory agent .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been a focal point in recent pharmacological research. Compounds structurally related to 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole have shown promising results against various cancer cell lines. For instance, studies indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents .
Case Studies
Several studies illustrate the applications of similar compounds:
- A study by Kathrotiya and Patel synthesized various benzimidazole derivatives and evaluated their antimicrobial activity, revealing promising results against both Gram-positive and Gram-negative bacteria .
- Another investigation focused on the synthesis of oxadiazole-based compounds that demonstrated significant antiviral activity against enteroviruses .
Mechanism of Action
The mechanism of action of 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole depends on its application:
Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: The compound could induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Anti-inflammatory Activity: It may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound differs from analogous benzimidazole derivatives in its substituent patterns and appended heterocycles. Key comparisons include:
Pharmacological and Biochemical Profiles
- Antifungal Activity: The 1,3,4-oxadiazole moiety in the target compound likely enhances antifungal potency compared to non-oxadiazole analogs, as seen in structurally related compounds .
- Antioxidant Effects : 2-(4-Methoxyphenyl)-1H-benzimidazole reduces malondialdehyde (MDA) levels, indicating ROS scavenging, whereas the target compound’s methylsulfanyl group may confer different redox properties .
- Enzyme Modulation: 2-Thio-1H-benzimidazole reduces protease activity in seeds, while 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl} derivatives may target fungal enzymes (e.g., lanosterol demethylase) .
Research Findings and Pharmacological Data
Antifungal and Anticancer Potential
- Antifungal : Analogous benzimidazole-1,3,4-oxadiazole hybrids exhibit moderate to strong activity against Candida spp. and Aspergillus spp. (MIC: 8–64 µg/mL) . The methylsulfanyl group may enhance membrane permeability, similar to sulfur-containing antifungals like ketoconazole .
- Anticancer : Benzimidazole derivatives with bulky substituents (e.g., 4-methylphenyl) show cytotoxic effects via tubulin inhibition or DNA intercalation. Molecular docking studies suggest the oxadiazole ring may interact with kinase active sites .
Metabolic and Stability Profiles
- The 1,3,4-oxadiazole ring improves metabolic stability by resisting hydrolysis, a limitation observed in ester-containing analogs .
Biological Activity
1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole is a hybrid compound that combines the structural features of benzimidazole and oxadiazole, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula: CHNOS
Molecular Weight: 312.39 g/mol
Antimicrobial Properties
Recent studies indicate that compounds containing the benzimidazole and oxadiazole moieties exhibit significant antimicrobial activity. The biological testing of similar compounds has shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole | TBD | TBD |
| Benzimidazole Derivative 1 | 50 | S. typhi |
| Benzimidazole Derivative 2 | 250 | C. albicans |
Studies have demonstrated that derivatives with specific substitutions (e.g., methyl or methoxy groups) enhance antimicrobial efficacy. For instance, certain benzimidazole derivatives have shown MIC values significantly lower than standard antibiotics like ampicillin and ciprofloxacin .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively documented. Compounds similar to 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole have exhibited cytotoxic effects against various cancer cell lines.
Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Cycle Progression: Certain derivatives have been shown to arrest cancer cells in specific phases of the cell cycle.
- Induction of Apoptosis: Mechanistic studies suggest that these compounds may activate apoptotic pathways via caspase activation.
A recent study reported that a related oxadiazole derivative had an IC50 value of 25 µM against breast cancer cells, illustrating the potential effectiveness of this class of compounds in cancer therapy .
Case Studies
Several case studies highlight the effectiveness of benzimidazole and oxadiazole hybrids:
- Study on Antimicrobial Activity: A series of benzimidazole derivatives were synthesized and tested against various pathogens. The study found that modifications at the 2-position significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Screening: A library of oxadiazole-benzimidazole hybrids was evaluated for anticancer activity. The results indicated promising cytotoxicity against multiple cancer cell lines, with some compounds showing selectivity towards tumor cells over normal cells .
Q & A
Q. How does this compound compare to structurally related derivatives in terms of efficacy and mechanism?
- Comparative studies of benzimidazole-oxadiazole hybrids show that electron-withdrawing groups on the oxadiazole ring improve antimicrobial activity, while methylsulfanyl groups enhance metabolic stability. Crystal structure comparisons highlight packing efficiency differences due to substituent bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
